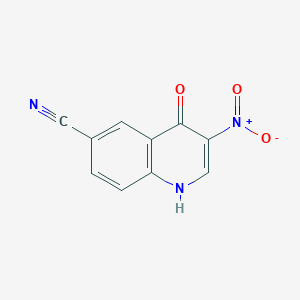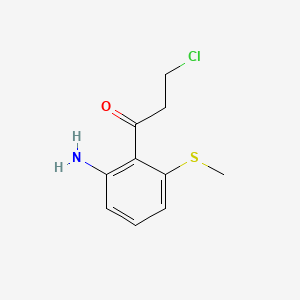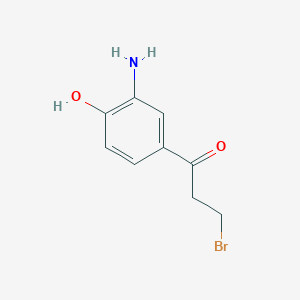
4-Hydroxy-3-nitroquinoline-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-nitroquinoline-6-carbonitrile is a nitrogen-containing heterocyclic compound. The quinoline scaffold, which forms the core of this compound, is known for its diverse biological activities and is a significant motif in drug development.
準備方法
The synthesis of 4-Hydroxy-3-nitroquinoline-6-carbonitrile typically involves multi-step reactionsThe reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the nitration and cyanation processes .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
4-Hydroxy-3-nitroquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 4-hydroxy-3-aminoquinoline-6-carbonitrile.
Substitution: The hydroxyl and nitro groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Hydroxy-3-nitroquinoline-6-carbonitrile has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives, which are valuable in organic synthesis and material science.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including those synthesized from this compound, are investigated for their therapeutic potential in treating diseases such as malaria and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-Hydroxy-3-nitroquinoline-6-carbonitrile involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the stabilization of enzyme-DNA complexes, ultimately causing cell death . The pathways involved in its action are still under investigation, but its effects on DNA synthesis and repair are well-documented.
類似化合物との比較
4-Hydroxy-3-nitroquinoline-6-carbonitrile can be compared with other similar compounds, such as:
- 4-Hydroxy-6-nitroquinoline-3-carboxylic acid
- 4-Hydroxy-6-methylquinoline-3-carboxylic acid
- 4-Hydroxy-2-methylquinoline-6-carboxylic acid
- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
These compounds share the quinoline scaffold but differ in their functional groups and positions. The unique combination of hydroxyl, nitro, and cyano groups in this compound contributes to its distinct chemical and biological properties .
特性
分子式 |
C10H5N3O3 |
|---|---|
分子量 |
215.16 g/mol |
IUPAC名 |
3-nitro-4-oxo-1H-quinoline-6-carbonitrile |
InChI |
InChI=1S/C10H5N3O3/c11-4-6-1-2-8-7(3-6)10(14)9(5-12-8)13(15)16/h1-3,5H,(H,12,14) |
InChIキー |
CCUVWJNNQHUURJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C#N)C(=O)C(=CN2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B14047002.png)



![1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid](/img/structure/B14047044.png)








